

Application Notes and Protocols: Catalytic Synthesis of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxydiethylene bis(chloroformate)*

Cat. No.: *B085976*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic synthesis of **oxydiethylene bis(chloroformate)**, a key intermediate in the production of polyurethanes, polycarbonates, and other polymers.^[1] This document details various synthetic routes, including phosgene-based and phosgene-free methods, with a focus on catalytic processes that enhance reaction efficiency and safety. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these methods in a research and development setting.

Synthetic Routes and Catalysis

The synthesis of **oxydiethylene bis(chloroformate)** primarily involves the reaction of diethylene glycol with a chloroformylating agent. The choice of agent and catalyst significantly influences the reaction's safety, yield, and purity of the final product.

1.1. Phosgene-Based Synthesis

The traditional method for synthesizing chloroformates involves the use of phosgene (COCl_2), a highly toxic gas.^[2] The reaction with diethylene glycol proceeds as follows:



Due to the hazards associated with phosgene, alternative, safer phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often used.^[3] These compounds are solid or liquid at room temperature and can generate phosgene in situ.^{[2][3]}

Catalysts are often employed to facilitate these reactions. Amine catalysts, such as triethylamine (TEA), are commonly used to promote the interfacial reaction.^[4] The reaction is typically carried out in a flow reactor to maintain a unidirectional flowing reaction mixture at a controlled temperature, generally between 0°C and 60°C.^[4]

1.2. Phosgene-Free Synthesis and Novel Catalysts

Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. One notable approach involves the photo-on-demand synthesis of phosgene from chloroform, which is then immediately reacted with the alcohol. This method minimizes the amount of free phosgene, significantly improving safety.^{[2][5]}

Research into novel catalyst systems has also led to significant advancements. Lewis base catalysis has proven effective for chloroformate synthesis.^[5] Specific formamide catalysts, such as 1-formylpyrrolidine, and diethylcyclopropenone have shown promise, achieving high yields with minimal byproduct formation.^[5] These catalysts typically activate the chloroformate reagent, enhancing selectivity compared to uncatalyzed reactions.^[5]

Another catalytic process utilizes a catalyst such as dimethyl formamide in the presence of an inorganic metal carbonate like sodium carbonate.^[6]

Quantitative Data on Catalytic Performance

The following tables summarize quantitative data from various catalytic systems for the synthesis of chloroformates. While specific data for **oxydiethylene bis(chloroformate)** is limited in the provided search results, the data for similar chloroformate syntheses offer valuable insights into catalyst performance.

Table 1: Performance of Various Catalysts in Chloroformate Synthesis

Catalyst	Phosgene Source	Substrate	Yield (%)	Selectivity (%)	Reference
Dimethyl formamide	Triphosgene	n-Butanol	94 (Conversion)	100	[6]
Dimethyl formamide	Triphosgene	Phenol	66	90	[6]
Dimethyl formamide	Triphosgene	n-Octanol	85 (Conversion)	100	[6]
1-Formylpyrrolidine	Not Specified	Not Specified	up to 79	High (minimal carbonate byproduct)	[5]
Diethylcyclopropenone	Not Specified	Not Specified	up to 88	High	[5]
Triethylamine (TEA)	Phosgene	Aliphatic hydroxyl compound	High (not specified)	High (not specified)	[4]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of **oxydiethylene bis(chloroformate)** and related compounds.

Protocol 1: Synthesis of n-Butyl Chloroformate using Triphosgene and Dimethyl Formamide Catalyst[6]

Materials:

- Triphosgene
- Sodium carbonate
- Dimethyl formamide (catalyst)
- Toluene

- n-Butanol

Procedure:

- Cool a mixture of triphosgene (1.54 gm, 5.2 mmol), sodium carbonate (1.02 gm, 10 mmol), and dimethyl formamide (0.2 gm, 0.35 mmol) as a catalyst in toluene (20 ml) to 0°C.
- Stir the mixture at 0°C for 30 minutes.
- Slowly add a solution of n-butanol (0.75 gm, 10 mmol) in toluene (20 ml) over a period of 30 minutes.
- Stir the reaction mixture at 0°C for 8 hours.
- Monitor the reaction progress by Gas Liquid Chromatography (GLC).

Protocol 2: General Procedure for Aliphatic Chloroformate Synthesis in a Flow Reactor[\[4\]](#)

Materials:

- Aliphatic hydroxyl compound (e.g., diethylene glycol)
- Phosgene
- Solvent (e.g., methylene chloride)
- Organic base (optional, e.g., triethylamine)

Procedure:

- Introduce a mixture of the aliphatic hydroxyl compound, phosgene, a solvent, and optionally an organic base into a flow reactor to form a unidirectional flowing reaction mixture.
- Maintain the temperature of the unidirectional flowing reaction mixture inside the flow reactor between about 0°C and 60°C.
- This process will produce a product stream containing the aliphatic chloroformate.

Protocol 3: Photochemical Synthesis of Chloroformates from Chloroform[\[2\]](#)[\[7\]](#)

Materials:

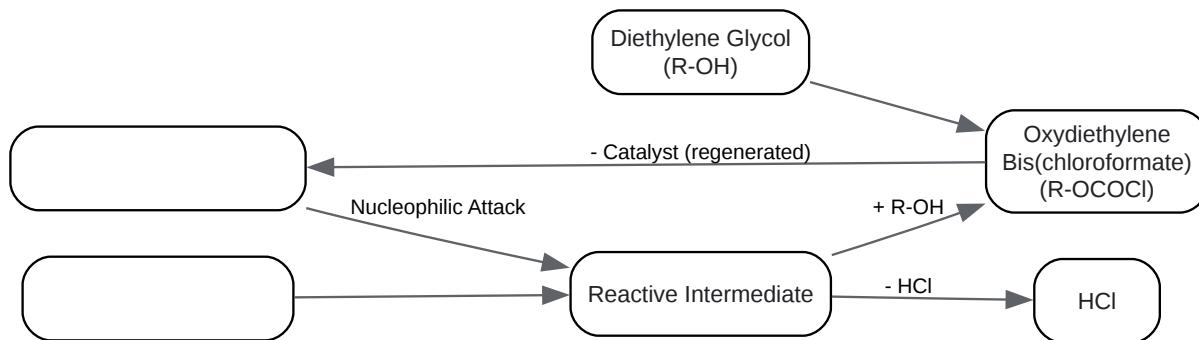
- Chloroform (CHCl_3)
- Alcohol (e.g., diethylene glycol)
- Oxygen

Procedure:

- Expose a chloroform solution containing the alcohol to UV light from a low-pressure mercury lamp.
- This in situ generation of phosgene from chloroform and its subsequent reaction with the alcohol produces the corresponding chloroformate.
- This method allows for the synthesis to be conducted under safer, "photo-on-demand" conditions.

Visualizations

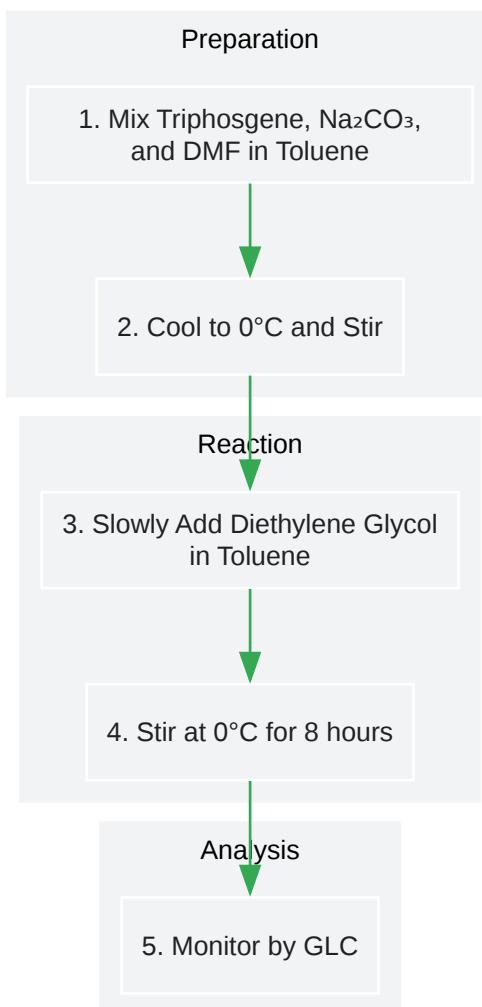
Diagram 1: Catalytic Cycle of Lewis Base Catalyzed Chloroformate Synthesis



[Click to download full resolution via product page](#)

Caption: Catalytic cycle showing activation by a Lewis base.

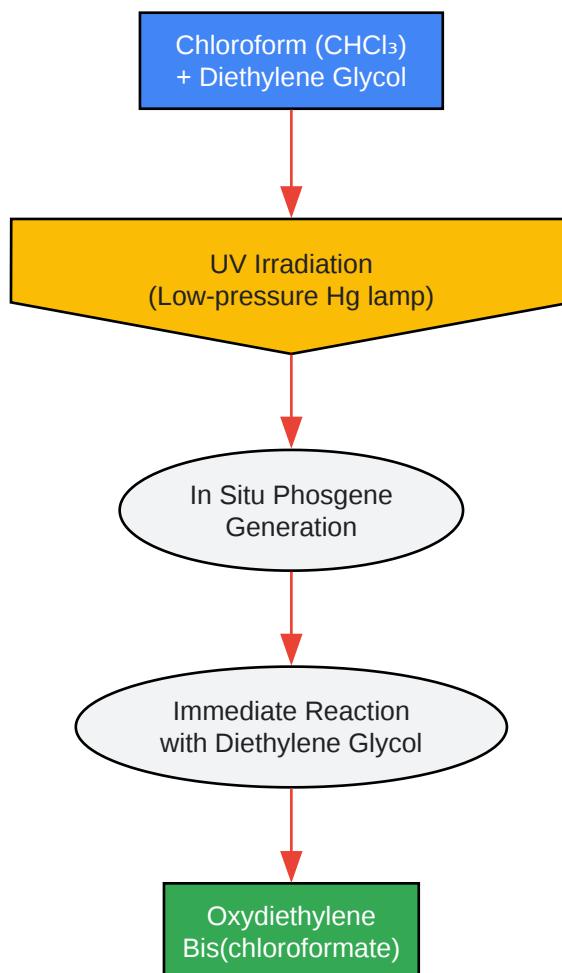
Diagram 2: Experimental Workflow for Triphosgene-Based Synthesis



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for laboratory synthesis.

Diagram 3: Phosgene-Free Synthesis via Photo-on-Demand



[Click to download full resolution via product page](#)

Caption: Safer synthesis route using in situ phosgene generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 106-75-2, Oxydiethylene bis(chloroformate), Diethylene glycol bis-chloroformate - chemBlink [chemblink.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. benchchem.com [benchchem.com]
- 4. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 5. Buy Oxydiethylene bis(chloroformate) | 106-75-2 [smolecule.com]
- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 7. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Catalytic Synthesis of Oxydiethylene Bis(chloroformate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085976#catalytic-process-for-oxydiethylene-bis-chloroformate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com